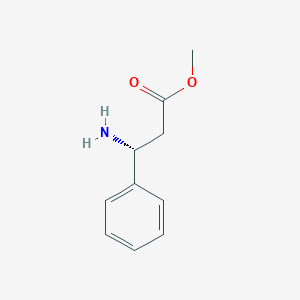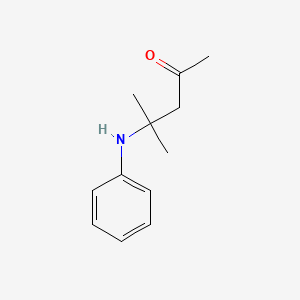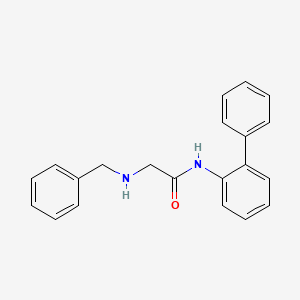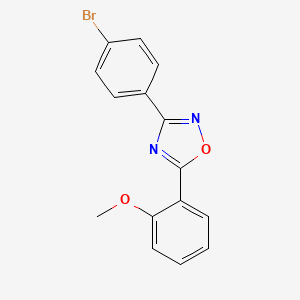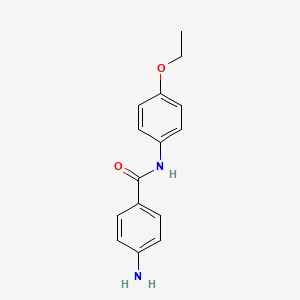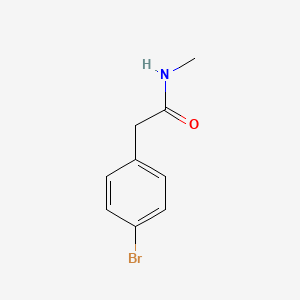
2-(4-bromophenyl)-N-methylacetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of 4-bromoaniline as a starting material. This compound is first acetylated using acetic anhydride to form N-acetyl-4-bromoaniline. The acetyl group is then replaced with a methyl group through a methylation reaction using methyl iodide and a base such as potassium carbonate. The final product, this compound, is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups such as hydroxyl or carboxyl groups. Reagents like potassium permanganate or chromium trioxide are commonly used for these reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: 2-(4-methoxyphenyl)-N-methylacetamide.
Reduction: 2-(4-bromophenyl)-N-methylamine.
Oxidation: 2-(4-bromophenyl)-N-methylacetic acid.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the acetamide group play crucial roles in the binding affinity and specificity of the compound. Molecular docking studies and biochemical assays are often used to elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-(4-bromophenyl)-N-methylacetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
2-(4-fluorophenyl)-N-methylacetamide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
2-(4-iodophenyl)-N-methylacetamide: The presence of an iodine atom can affect the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDMVJNUNZEZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357074 | |
| Record name | 2-(4-bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7713-76-0 | |
| Record name | 2-(4-bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
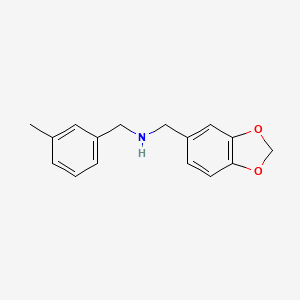
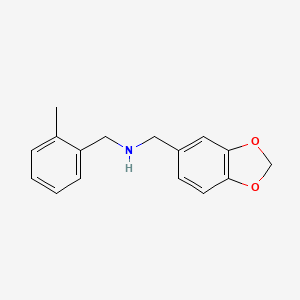
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
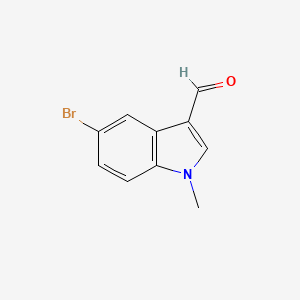
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
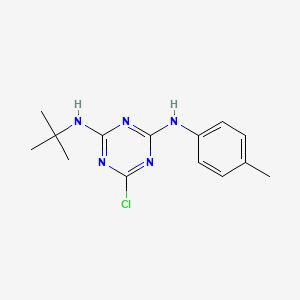
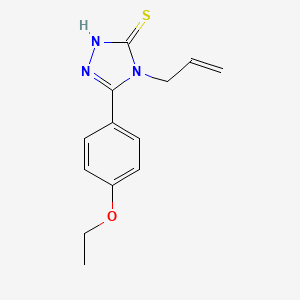
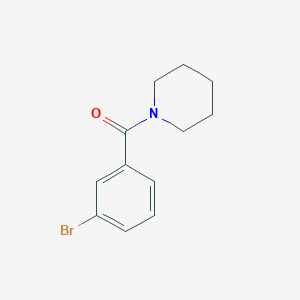
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)
